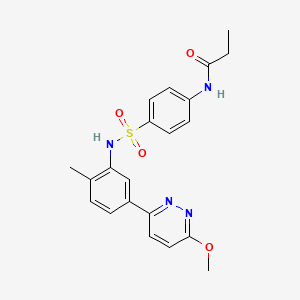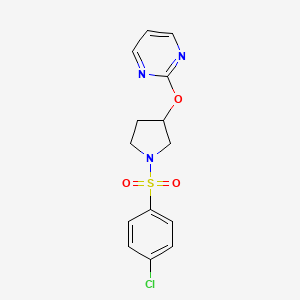
Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-8-carboxylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-8-carboxylate hydrochloride: is a chemical compound with the molecular formula C11H12BrNO2·HCl. It is a brominated derivative of tetrahydroquinoline, which is a structural motif found in various natural and synthetic compounds
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 1,2,3,4-tetrahydroquinoline as the starting material.
Bromination: The tetrahydroquinoline undergoes bromination at the 6-position to form 6-bromo-1,2,3,4-tetrahydroquinoline.
Carboxylation: The brominated intermediate is then subjected to carboxylation to introduce the carboxylate group at the 8-position.
Methylation: Finally, the carboxylate group is methylated to produce methyl 6-bromo-1,2,3,4-tetrahydroquinoline-8-carboxylate.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to improve the compound's stability and solubility.
Industrial Production Methods: The industrial production of this compound involves scaling up the above synthetic routes using reactors and other equipment suitable for large-scale chemical synthesis. The process requires careful control of reaction conditions, such as temperature, pressure, and the use of appropriate catalysts to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the bromine atom to a more oxidized state.
Reduction: Reduction reactions can be performed to reduce the bromine atom or other functional groups present in the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound due to the presence of the bromine atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide (OH-) or alkoxide (RO-) ions are used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation Products: Bromine can be oxidized to form bromate (BrO3-) or other oxidized species.
Reduction Products: The reduction of bromine can yield bromide (Br-) or other reduced species.
Substitution Products: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.
科学的研究の応用
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules with potential biological activity. Biology: It serves as a probe or inhibitor in biological studies to understand enzyme mechanisms and pathways. Medicine: Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which this compound exerts its effects depends on its specific application. For example, in biological studies, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved would vary based on the specific biological system being studied.
類似化合物との比較
Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate: A related compound without the bromine atom.
Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-4-carboxylate: A structural isomer with the carboxylate group at a different position.
Uniqueness: The presence of the bromine atom at the 6-position and the carboxylate group at the 8-position make this compound unique compared to its isomers and related compounds
特性
IUPAC Name |
methyl 6-bromo-1,2,3,4-tetrahydroquinoline-8-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2.ClH/c1-15-11(14)9-6-8(12)5-7-3-2-4-13-10(7)9;/h5-6,13H,2-4H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYZQMENTFOGVTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC2=C1NCCC2)Br.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(Imidazo[1,2-a]pyrimidin-2-ylmethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B2802128.png)




![6-Acetyl-2-(2,6-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2802137.png)
![N-butyl-4-[2-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide](/img/structure/B2802138.png)
![Tert-butyl 7-(iodomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2802141.png)



